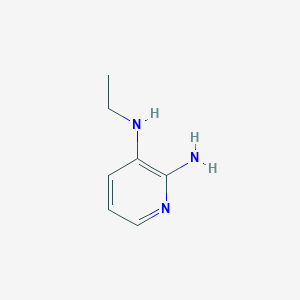

N3-ethylpyridine-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-N-ethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-9-6-4-3-5-10-7(6)8/h3-5,9H,2H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEZAGSGOJBIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N3-ethylpyridine-2,3-diamine" chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the currently available chemical and physical properties of N3-ethylpyridine-2,3-diamine. Despite its potential as a building block in medicinal chemistry and materials science, detailed experimental data regarding its synthesis, reactivity, and biological activity is not extensively documented in publicly accessible literature. This document compiles the known information and highlights the significant data gaps to inform future research endeavors.

Chemical Identity and Properties

N3-ethylpyridine-2,3-diamine is a substituted pyridine derivative. Its core structure consists of a pyridine ring with two amino groups at the 2 and 3 positions, and an ethyl substituent on the amino group at the 3-position.

Table 1: Chemical Identifiers and Properties of N3-ethylpyridine-2,3-diamine

| Property | Value | Source |

| IUPAC Name | N3-ethylpyridine-2,3-diamine | N/A |

| CAS Number | 193070-18-7 | [1][2] |

| Molecular Formula | C₇H₁₁N₃ | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| Synonyms | 2,3-Pyridinediamine, N3-ethyl- | [2] |

| 3-N-ethylpyridine-2,3-diamine | [2] | |

| 2-Amino-3-ethylaminopyridine | [2] | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Note: Critical experimental data such as melting point, boiling point, and solubility are not currently available in the surveyed literature.

Synthesis and Reactivity

Synthesis

Caption: Conceptual synthesis pathway for N3-ethylpyridine-2,3-diamine.

This proposed pathway involves the N-ethylation of 2-amino-3-nitropyridine, followed by the reduction of the nitro group to an amino group. The choice of ethylating and reducing agents would be critical to optimize the yield and purity of the final product. It is important to note that this is a hypothetical pathway and requires experimental validation.

Reactivity

No specific studies on the reactivity of N3-ethylpyridine-2,3-diamine have been found. Based on its structure, the compound possesses several reactive sites:

-

Amino Groups: The two amino groups can act as nucleophiles in various reactions, such as acylation, alkylation, and condensation reactions. The primary amino group at the 2-position and the secondary amino group at the 3-position may exhibit different reactivities.

-

Pyridine Ring: The pyridine ring can undergo electrophilic or nucleophilic aromatic substitution, although the electron-donating amino groups will influence the regioselectivity of these reactions.

Studies on the reactivity of the parent compound, 2,3-diaminopyridine, show it can participate in condensation reactions to form fused heterocyclic systems.[3] It is plausible that N3-ethylpyridine-2,3-diamine would undergo similar transformations.

Potential Biological Activity

There is no published data on the biological activity or any associated signaling pathways for N3-ethylpyridine-2,3-diamine. However, the diaminopyridine scaffold is present in a number of biologically active molecules. For instance, various substituted 2,4-diaminopyrimidine derivatives have been investigated as potent antitumor agents.[4] Additionally, some diaminopyrimidine derivatives have been studied as inhibitors of dihydrofolate reductase in various pathogens.[5][6]

Given these precedents, N3-ethylpyridine-2,3-diamine could serve as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.

Caption: Potential research applications for N3-ethylpyridine-2,3-diamine.

Safety and Handling

Specific safety and handling data for N3-ethylpyridine-2,3-diamine is not available. However, based on the data for the closely related compound 2,3-diaminopyridine, the following precautions should be considered. 2,3-diaminopyridine is classified as toxic if swallowed and may cause respiratory irritation.[7] Therefore, it is recommended to handle N3-ethylpyridine-2,3-diamine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a fume hood.

Conclusion and Future Directions

N3-ethylpyridine-2,3-diamine is a chemical compound with potential for applications in various fields of chemical research. However, a significant lack of fundamental experimental data, including its physical properties, detailed synthetic procedures, reactivity, and biological activity, currently limits its widespread use. Future research should focus on:

-

Development of a reliable and scalable synthetic protocol.

-

Characterization of its fundamental physical properties (melting point, boiling point, solubility).

-

Exploration of its reactivity to synthesize novel derivatives.

-

Screening for potential biological activities, particularly in the areas of oncology and infectious diseases.

The generation of this foundational data will be crucial for unlocking the full potential of N3-ethylpyridine-2,3-diamine as a valuable tool for chemists and drug discovery professionals.

References

- 1. chemscene.com [chemscene.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

In-depth Technical Guide: N3-ethylpyridine-2,3-diamine (CAS 193070-18-7) - A Review of Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-ethylpyridine-2,3-diamine, with the CAS number 193070-18-7, is a heterocyclic organic compound. This document provides a concise overview of its fundamental chemical properties based on publicly available data, primarily from chemical suppliers. A comprehensive search of scientific literature and patent databases did not yield in-depth studies, detailed experimental protocols, quantitative biological data, or specific signaling pathway information for this compound. Consequently, this guide summarizes the available chemical data and outlines general synthetic approaches for related compounds due to the absence of a specific synthesis protocol for N3-ethylpyridine-2,3-diamine.

Chemical and Physical Properties

N3-ethylpyridine-2,3-diamine is a substituted diaminopyridine. The ethyl group is attached to the nitrogen at the 3-position of the pyridine ring. Basic information compiled from various chemical suppliers is presented in Table 1.

| Property | Value | Source |

| CAS Number | 193070-18-7 | ChemScene[1] |

| Molecular Formula | C7H11N3 | ChemScene[1] |

| Molecular Weight | 137.18 g/mol | LabSolutions[2] |

| Synonyms | 2,3-Pyridinediamine, N3-ethyl- (9CI); 2-Amino-3-ethylaminopyridine; 3-N-ethylpyridine-2, 3-diamine | LabSolutions[2], TCI America[3] |

| Purity | Typically offered at ≥97% | TCI America[3] |

| Appearance | Not consistently reported | - |

| Solubility | Not specified in available literature | - |

| Storage Conditions | Not consistently reported | - |

Synthesis and Manufacturing

A specific, detailed experimental protocol for the synthesis of N3-ethylpyridine-2,3-diamine is not available in the public domain. However, general methods for the N-alkylation of 2,3-diaminopyridines provide a likely synthetic route.

A plausible approach would involve the direct N-alkylation of 2,3-diaminopyridine. The regioselectivity of this reaction (N2 vs. N3 alkylation) can be influenced by the choice of reagents and reaction conditions. One publication describes the reductive amination of 2,3-diaminopyridine with aldehydes as a method to achieve N3-alkylation, which could be adapted for the synthesis of N3-ethylpyridine-2,3-diamine using acetaldehyde.

Conceptual Experimental Workflow: N-Alkylation of 2,3-Diaminopyridine

The following diagram illustrates a generalized workflow for the synthesis of N-alkylated 2,3-diaminopyridines, which could be theoretically applied to the synthesis of the target compound.

Caption: Generalized workflow for N-alkylation of 2,3-diaminopyridine.

Biological Activity and Applications

There is no publicly available information regarding the biological activity, mechanism of action, or specific applications of N3-ethylpyridine-2,3-diamine in drug discovery or any other field of research. While diaminopyridines and their derivatives are known to be important intermediates in the synthesis of pharmaceutically active compounds, such as imidazopyridines used as inotropic agents, the specific role of N3-ethylpyridine-2,3-diamine remains undocumented in accessible literature.

Signaling Pathways

No studies have been published that link N3-ethylpyridine-2,3-diamine to any biological signaling pathways.

Conclusion

N3-ethylpyridine-2,3-diamine (CAS 193070-18-7) is a chemical compound for which there is a significant lack of detailed scientific information in the public domain. While its basic chemical properties are known through supplier data, there are no published studies detailing its synthesis, experimental protocols for its use, quantitative biological data, or its effects on signaling pathways. For researchers interested in this compound, its primary current utility appears to be as a chemical building block. Any investigation into its biological properties would require de novo studies to establish its activity and mechanism of action.

References

Technical Guide: Synthesis and Characterization of N3-ethylpyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N3-ethylpyridine-2,3-diamine, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its synthesis via selective N-ethylation of 2,3-diaminopyridine. Furthermore, it presents a thorough characterization profile, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and key physical properties. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel pyridine derivatives.

Introduction

Pyridine-based diamines are pivotal structural motifs in a wide array of biologically active compounds. The strategic substitution on the amino groups can significantly influence their physicochemical properties and biological targets. N3-ethylpyridine-2,3-diamine, in particular, represents a versatile intermediate for the development of novel kinase inhibitors and other therapeutic agents, leveraging the established importance of the diaminopyrimidine core in drug discovery. This guide details a practical synthetic route and the expected analytical characterization of this compound.

Synthesis of N3-ethylpyridine-2,3-diamine

A plausible and efficient method for the synthesis of N3-ethylpyridine-2,3-diamine is the selective N-ethylation of 2,3-diaminopyridine. This approach is favored due to the differential reactivity of the two amino groups, allowing for controlled introduction of the ethyl substituent.

Experimental Workflow

Caption: Workflow for the synthesis and characterization of N3-ethylpyridine-2,3-diamine.

Experimental Protocol

Materials:

-

2,3-Diaminopyridine (1.0 eq)

-

Ethyl iodide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous acetonitrile (solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (eluents)

Procedure:

-

To a stirred solution of 2,3-diaminopyridine in anhydrous acetonitrile, add potassium carbonate.

-

Slowly add ethyl iodide to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure N3-ethylpyridine-2,3-diamine.

Characterization

The structural confirmation of the synthesized N3-ethylpyridine-2,3-diamine is achieved through a combination of spectroscopic techniques. The following tables summarize the key physical and predicted spectroscopic data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₁N₃ |

| Molecular Weight | 137.18 g/mol |

| CAS Number | 193070-18-7 |

| Appearance | Expected to be a solid |

| Purity | >97% (as commercially available)[1][2] |

Predicted Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | * Pyridine Protons: Three signals in the aromatic region (δ 6.5-8.0 ppm). The proton at C4 will likely be a doublet of doublets, the proton at C5 a doublet of doublets, and the proton at C6 a doublet of doublets. The introduction of the ethyl group on the N3-amino group will cause a slight shift in the signals of the adjacent protons compared to 2,3-diaminopyridine. * Ethyl Group: A quartet for the methylene protons (-CH₂-) around δ 3.2-3.4 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm. * Amino Protons: Two broad singlets for the -NH₂ and -NH- protons, which are exchangeable with D₂O. |

| ¹³C NMR | * Pyridine Carbons: Five signals in the aromatic region (δ 110-160 ppm). The carbon bearing the C2-amino group will be significantly upfield. * Ethyl Group: A signal for the methylene carbon (-CH₂-) around δ 35-45 ppm and a signal for the methyl carbon (-CH₃) around δ 13-17 ppm. |

| IR (Infrared Spectroscopy) | * N-H Stretching: Two distinct bands in the region of 3200-3500 cm⁻¹ corresponding to the primary and secondary amine N-H stretching vibrations. * C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group. * C=C and C=N Stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region. * N-H Bending: A band around 1600-1650 cm⁻¹ for the N-H bending of the primary amine. |

| Mass Spectrometry (MS) | * Molecular Ion (M⁺): An intense peak at m/z = 137, corresponding to the molecular weight of the compound. * Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the ethyl group (M-29) and other characteristic fragments of the pyridine diamine core. |

Potential Biological Significance

While specific biological data for N3-ethylpyridine-2,3-diamine is not extensively reported, the diaminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.

Caption: Conceptual pathway for diaminopyrimidine derivatives as kinase inhibitors.

The structural features of N3-ethylpyridine-2,3-diamine, with its hydrogen bond donors and acceptors, make it an attractive candidate for targeting the ATP-binding pocket of various kinases. Further derivatization of this core structure could lead to the discovery of potent and selective inhibitors for therapeutic intervention in diseases such as cancer.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of N3-ethylpyridine-2,3-diamine. The detailed experimental protocol and predicted analytical data offer a valuable starting point for researchers. The potential of this compound as a building block in drug discovery, particularly in the realm of kinase inhibitors, warrants further investigation and development.

References

- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"N3-ethylpyridine-2,3-diamine" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of N3-ethylpyridine-2,3-diamine. Given the limited specific literature on this particular derivative, this document also draws upon data from the parent compound, 2,3-diaminopyridine, to infer potential synthetic routes and areas of scientific interest.

Core Molecular Information

N3-ethylpyridine-2,3-diamine, a substituted diaminopyridine, possesses a unique arrangement of functional groups that makes it a molecule of interest for further investigation in medicinal chemistry and materials science.

Molecular Structure and Weight

The foundational attributes of N3-ethylpyridine-2,3-diamine are its chemical structure and molecular weight. The structure consists of a pyridine ring with two amine groups at the 2 and 3 positions, and an ethyl group attached to the nitrogen of the amine at the 3-position.

Molecular Structure:

Caption: 2D representation of N3-ethylpyridine-2,3-diamine.

Physicochemical Properties

A summary of the key quantitative data for N3-ethylpyridine-2,3-diamine is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N₃ | [1][2][3] |

| Molecular Weight | 137.18 g/mol | [1][2][3] |

| CAS Number | 193070-18-7 | [1][2][3] |

| SMILES | CCNC1=C(N)N=CC=C1 | [1] |

| Purity | Typically ≥97% | [2][3] |

Synthesis and Experimental Protocols

General Synthetic Approach

A plausible synthetic route would involve the selective N-alkylation of 2,3-diaminopyridine. The challenge in such a synthesis is achieving regioselectivity to ensure the ethyl group is added to the N3 position.

A generalized experimental workflow for the synthesis and characterization of a compound like N3-ethylpyridine-2,3-diamine is outlined below.

Caption: A logical workflow for the synthesis and evaluation of N3-ethylpyridine-2,3-diamine.

Potential Applications in Drug Development

Derivatives of 2,3-diaminopyridine have been explored for a range of biological activities. Although no specific biological data for N3-ethylpyridine-2,3-diamine has been found, the core scaffold is of interest in medicinal chemistry.

Areas of Interest

-

Antimicrobial Agents: Diaminopyridine derivatives have been investigated for their potential as antimicrobial agents.

-

Kinase Inhibitors: The pyridine core is a common scaffold in the design of kinase inhibitors for oncology.

-

Central Nervous System (CNS) Agents: Certain substituted pyridines have shown activity in the CNS.

The ethyl substitution at the N3 position could modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially leading to improved potency, selectivity, or metabolic stability. Further research is required to explore these possibilities.

Signaling Pathways and Logical Relationships

As there is no specific information available regarding the interaction of N3-ethylpyridine-2,3-diamine with known signaling pathways, a diagram illustrating a general drug discovery and development process is provided below. This outlines the logical progression from a synthesized compound to a potential drug candidate.

Caption: A simplified diagram of the drug discovery and development process.

Conclusion

N3-ethylpyridine-2,3-diamine is a chemical entity with a defined molecular structure and weight. While specific experimental protocols and biological activity data are not extensively documented in publicly available sources, its structural relationship to other biologically active diaminopyridines suggests it may be a valuable building block for further research in drug discovery and materials science. The information and generalized workflows provided in this guide serve as a foundational resource for scientists and researchers interested in exploring the potential of this and related compounds.

References

N3-ethylpyridine-2,3-diamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N3-ethylpyridine-2,3-diamine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining these crucial physicochemical properties. The methodologies outlined are based on established practices for pyridine derivatives and active pharmaceutical ingredients. Furthermore, this guide presents a framework for data presentation and visualization to aid researchers in their internal studies.

Introduction

N3-ethylpyridine-2,3-diamine is a substituted diaminopyridine derivative with potential applications as a building block in medicinal chemistry and materials science. An understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as drug design, formulation, and process chemistry. Solubility influences bioavailability and the choice of solvent systems for synthesis and purification, while stability determines shelf-life, storage conditions, and potential degradation pathways.

This guide serves as a resource for researchers to:

-

Understand the key parameters governing the solubility and stability of N3-ethylpyridine-2,3-diamine.

-

Implement robust experimental protocols to determine these properties.

-

Structure and present the acquired data in a clear and comparative manner.

Physicochemical Properties

Basic physicochemical properties of N3-ethylpyridine-2,3-diamine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃ | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| CAS Number | 193070-18-7 | [1][2] |

| Purity | Typically ≥97% | [3] |

Solubility Profile

To facilitate internal research, the following table provides a template for summarizing experimentally determined solubility data.

Table 1: Solubility of N3-ethylpyridine-2,3-diamine in Various Solvents (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| Water | 25 | Data to be determined | Shake-flask / HPLC-UV |

| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | Data to be determined | Shake-flask / HPLC-UV |

| Methanol | 25 | Data to be determined | Shake-flask / HPLC-UV |

| Ethanol | 25 | Data to be determined | Shake-flask / HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Shake-flask / HPLC-UV |

| Acetonitrile (ACN) | 25 | Data to be determined | Shake-flask / HPLC-UV |

| Dichloromethane (DCM) | 25 | Data to be determined | Shake-flask / HPLC-UV |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility[5][6].

4.1. Materials

-

N3-ethylpyridine-2,3-diamine (solid)

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV system or a validated UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

4.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of N3-ethylpyridine-2,3-diamine to a vial containing a known volume of the chosen solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant. Filter the supernatant using a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standards of known concentrations.

-

Calculation: The solubility is calculated from the determined concentration and the dilution factor.

4.3. Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of N3-ethylpyridine-2,3-diamine is a critical parameter for its handling, storage, and application. Stability testing provides evidence of how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light[7].

5.1. Potential Degradation Pathways

While specific degradation pathways for N3-ethylpyridine-2,3-diamine have not been documented, related diaminopyridine and ethylpyridine compounds can undergo degradation through oxidation, hydrolysis, or photolysis. For instance, studies on other diamines have shown that degradation can occur via carbamate formation followed by cyclization or nucleophilic attack[7][8]. The amino groups in N3-ethylpyridine-2,3-diamine are susceptible to oxidation, which could lead to the formation of colored impurities.

5.2. Recommended Stability Testing Conditions

Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines[8][9][10]. The following table outlines the recommended storage conditions for stability testing.

Table 2: ICH Recommended Storage Conditions for Stability Testing

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

5.3. Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify potential degradation products and establish degradation pathways. This helps in developing stability-indicating analytical methods.

Table 3: Conditions for Forced Degradation Studies (Template)

| Stress Condition | Details |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h |

| Thermal Degradation | Solid state at 80°C for 48h |

| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)[8] |

Experimental Protocol: Stability Assessment

6.1. Materials

-

N3-ethylpyridine-2,3-diamine

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate containers for the substance

-

Reagents for forced degradation studies (HCl, NaOH, H₂O₂)

-

HPLC system with a suitable detector (e.g., UV, MS)

-

Validated stability-indicating analytical method

6.2. Procedure

-

Sample Preparation: Place a known amount of N3-ethylpyridine-2,3-diamine in appropriate containers that are inert and do not interact with the substance.

-

Storage: Store the samples under the conditions outlined in Tables 2 and 3.

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies; 0, 1, 3, 6 months for accelerated studies).

-

Analysis: Analyze the withdrawn samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

-

Data to Collect:

-

Appearance (color, physical state)

-

Assay of N3-ethylpyridine-2,3-diamine

-

Levels of any degradation products

-

Mass balance (sum of the assay of the parent compound and the levels of all degradation products)

-

6.3. Experimental Workflow for Stability Testing

Caption: General Workflow for Stability Testing.

Conclusion

While specific quantitative data on the solubility and stability of N3-ethylpyridine-2,3-diamine is currently lacking in the public domain, this technical guide provides researchers with the necessary framework and detailed methodologies to determine these critical parameters. By following the outlined experimental protocols, scientists and drug development professionals can generate the data required to effectively utilize this compound in their research and development endeavors. The provided templates for data presentation and workflow diagrams are intended to facilitate a systematic and well-documented approach to these essential studies.

References

- 1. labsolu.ca [labsolu.ca]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Stability testing protocols | PPTX [slideshare.net]

- 8. ICH Official web site : ICH [ich.org]

- 9. humiditycontrol.com [humiditycontrol.com]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

An In-depth Technical Guide to the Reaction of N3-ethylpyridine-2,3-diamine with α-Keto Acids: Mechanism, Protocols, and Data

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the reaction mechanism between N3-ethylpyridine-2,3-diamine and α-keto acids. While specific literature on the N3-ethyl derivative is scarce, this document extrapolates from the well-established chemistry of pyridine-2,3-diamines and other aromatic 1,2-diamines with 1,2-dicarbonyl compounds. The reaction proceeds via a condensation mechanism to form substituted pyrido[2,3-b]pyrazines, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This guide details the reaction mechanism, provides representative experimental protocols, summarizes quantitative data from analogous reactions, and includes workflow visualizations to aid in research and development.

Introduction

The condensation reaction between aromatic 1,2-diamines and 1,2-dicarbonyl compounds is a cornerstone of heterocyclic chemistry, providing a direct route to quinoxalines and their analogues.[1][2][3] When the diamine is a derivative of pyridine, such as N3-ethylpyridine-2,3-diamine, the resulting fused heterocyclic system is a pyrido[2,3-b]pyrazine. These structures are present in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, and are also explored as organic dyes and semiconductors.[4][5]

This guide focuses on the reaction of N3-ethylpyridine-2,3-diamine (CAS 193070-18-7)[6][7][8] with α-keto acids. This reaction is a specific instance of the broader class of reactions between 1,2-diamines and 1,2-dicarbonyls, and its mechanism and conditions can be understood from this general context. The α-keto acid provides the two adjacent carbonyl groups (one ketone and one carboxylic acid) necessary for the cyclocondensation. The reaction typically proceeds with concomitant decarboxylation to yield the aromatic pyrido[2,3-b]pyrazine core.

Core Reaction Mechanism

The most common and effective method for synthesizing quinoxaline analogues, including pyrido[2,3-b]pyrazines, is the condensation of the corresponding 1,2-diamine with a 1,2-dicarbonyl compound.[1][9] The reaction is typically acid-catalyzed and involves a sequence of nucleophilic attacks and dehydrations.

The proposed mechanism is as follows:

-

Activation of Carbonyl: A proton source (catalyst) activates one of the carbonyl groups of the α-keto acid, making it more electrophilic.

-

First Nucleophilic Attack: The more nucleophilic amino group of the diamine (likely the 2-amino group due to electronic effects of the pyridine ring) attacks the activated carbonyl carbon.

-

Formation of Carbinolamine Intermediate: This attack forms a tetrahedral carbinolamine intermediate.

-

Dehydration to Imine: The carbinolamine intermediate readily dehydrates to form an imine (Schiff base).

-

Intramolecular Cyclization: The second amino group (the 3-ethylamino group) then performs an intramolecular nucleophilic attack on the second carbonyl group.

-

Second Carbinolamine Formation and Dehydration: A second carbinolamine is formed, which then undergoes dehydration.

-

Aromatization: The final step is the formation of the stable, aromatic pyrazine ring. If the starting material is an α-keto acid, this step is often accompanied by decarboxylation.

Visualization of the Reaction Pathway

The following diagram illustrates the logical flow of the proposed reaction mechanism.

Quantitative Data Summary

While specific yield data for the reaction of N3-ethylpyridine-2,3-diamine is not available in the surveyed literature, extensive data exists for the synthesis of quinoxalines and related heterocycles from various 1,2-diamines and 1,2-dicarbonyls. The yield is highly dependent on the substrates, solvent, catalyst, and reaction temperature.[2] The tables below summarize yields from analogous reactions, which can serve as a baseline for optimization studies.

Table 1: Effect of Catalyst on Quinoxaline Synthesis (Reaction: o-phenylenediamine and Benzil)

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| None | Ethanol | Reflux | 120 | 40 | General Knowledge |

| Acetic Acid | Ethanol | Reflux | 30 | 95 | [1] |

| Iodine (20 mol%) | DMSO | RT | 180 | 94 | [2] |

| NH₄HF₂ | aq. Ethanol | RT | 25 | 98 | [2] |

| Alumina-Supported MoVP | Toluene | RT | 120 | 92 | [10] |

| Zinc Triflate (20 mol%) | Acetonitrile | RT | - | 90 | [3] |

Table 2: Substrate Scope for Quinoxaline Synthesis using NH₄HF₂ Catalyst (Reaction: Various 1,2-diamines and 1,2-dicarbonyls in aqueous ethanol at room temperature)

| 1,2-Diamine | 1,2-Dicarbonyl | Time (min) | Yield (%) | Reference |

| o-phenylenediamine | Benzil | 25 | 98 | [2] |

| 4,5-dimethyl-1,2-phenylenediamine | Benzil | 30 | 95 | [2] |

| 4-chloro-1,2-phenylenediamine | Benzil | 30 | 95 | [2] |

| o-phenylenediamine | 4,4'-dimethylbenzil | 30 | 96 | [2] |

| o-phenylenediamine | Phenylglyoxal | 25 | 94 | [2] |

| o-phenylenediamine | Acenaphthenequinone | 20 | 97 | [2] |

Experimental Protocols

The following section details a general experimental protocol for the synthesis of a pyrido[2,3-b]pyrazine derivative, adapted from established procedures for quinoxaline synthesis.[3][10] Researchers should perform stoichiometric calculations based on their specific α-keto acid.

General Procedure for Synthesis

Materials:

-

N3-ethylpyridine-2,3-diamine (1 mmol)

-

α-Keto acid (e.g., pyruvic acid, benzoylformic acid) (1 mmol)

-

Solvent (e.g., Ethanol, Toluene, or Acetic Acid) (10 mL)

-

Catalyst (e.g., 2-3 drops of glacial acetic acid or 10 mol% of a selected catalyst)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N3-ethylpyridine-2,3-diamine (1 mmol) and the chosen solvent (10 mL).

-

Stir the mixture until the diamine is fully dissolved.

-

Add the α-keto acid (1 mmol) to the solution.

-

Add the catalyst to the reaction mixture.

-

Heat the mixture to reflux (or stir at room temperature, depending on the chosen protocol) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration. Wash the solid with cold solvent and dry under vacuum.

-

If no precipitate forms, evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Product Characterization

The chemical structure of the synthesized pyrido[2,3-b]pyrazine should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C): To determine the chemical structure and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

FT-IR Spectroscopy: To identify characteristic functional groups.

Experimental Workflow Diagram

The diagram below outlines the typical workflow for the synthesis and analysis of pyrido[2,3-b]pyrazines.

Conclusion

The reaction between N3-ethylpyridine-2,3-diamine and α-keto acids represents a direct and efficient method for the synthesis of substituted pyrido[2,3-b]pyrazines. By leveraging the extensive knowledge base surrounding quinoxaline synthesis, researchers can readily develop robust protocols. The mechanism proceeds through a well-understood acid-catalyzed condensation-cyclization pathway. The provided data and experimental guidelines serve as a strong starting point for the synthesis and exploration of this valuable class of heterocyclic compounds for applications in drug discovery and materials science. Further optimization using different catalysts and reaction conditions can lead to high yields and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N3-ethylpyridine-2,3-diamine;CAS No.:193070-18-7 [chemshuttle.com]

- 7. chemscene.com [chemscene.com]

- 8. labsolu.ca [labsolu.ca]

- 9. researchgate.net [researchgate.net]

- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: N3-ethylpyridine-2,3-diamine for Sialic Acid Labeling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no publicly available scientific literature detailing the specific use of N3-ethylpyridine-2,3-diamine for the labeling of sialic acids. This guide is therefore based on the established principles and protocols of sialic acid analysis using structurally similar and widely documented o-phenylenediamine derivatives, primarily 1,2-diamino-4,5-methylenedioxybenzene (DMB). The methodologies presented herein are intended to serve as a foundational template, which would require optimization and validation for use with N3-ethylpyridine-2,3-diamine.

Introduction to Sialic Acid Analysis

Sialic acids are a family of nine-carbon carboxylated monosaccharides that terminate glycan chains on glycoproteins and glycolipids. They play crucial roles in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogen binding. The type and linkage of sialic acids are critical quality attributes (CQAs) for therapeutic glycoproteins, influencing their efficacy, stability, and immunogenicity.

Quantitative and qualitative analysis of sialic acids is therefore a regulatory requirement in biopharmaceutical development. A common analytical strategy involves the release of sialic acids from the glycoconjugate, followed by derivatization with a fluorescent label to enhance detection sensitivity in chromatographic and electrophoretic separation techniques.

Principle of Sialic Acid Labeling with o-Phenylenediamine Derivatives

The labeling of sialic acids with o-phenylenediamine derivatives, such as the well-characterized reagent DMB, is a robust and sensitive method. The reaction proceeds under acidic conditions where the α-keto acid functionality of the sialic acid condenses with the two adjacent amino groups of the o-phenylenediamine derivative. This condensation reaction results in the formation of a stable and highly fluorescent quinoxaline derivative, which can be readily detected and quantified.

Given its structure as an N-substituted o-phenylenediamine, N3-ethylpyridine-2,3-diamine is predicted to react with sialic acids via a similar mechanism, yielding a fluorescent derivative amenable to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Experimental Workflow for Sialic Acid Analysis

The overall workflow for the analysis of sialic acids using a fluorescent labeling agent is a multi-step process that begins with the release of sialic acids from the glycoprotein, followed by labeling, and finally, analysis of the labeled products.

N3-Ethylpyridine-2,3-diamine: A Novel Derivatization Agent for the Ultrasensitive Determination of α-Dicarbonyl Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the application of N3-ethylpyridine-2,3-diamine as a promising derivatization agent for the analysis of α-dicarbonyl compounds, such as glyoxal and methylglyoxal. These dicarbonyls are implicated in various pathological processes, including diabetic complications and neurodegenerative diseases, making their accurate quantification crucial. While direct literature on N3-ethylpyridine-2,3-diamine as a derivatization agent is emerging, its structural analogy to the well-established o-phenylenediamine (OPD) family of reagents allows for a comprehensive understanding of its reactivity and application. This guide will cover the theoretical background, reaction mechanism, detailed experimental protocols, and expected analytical performance based on data from analogous compounds.

Introduction

α-Dicarbonyl compounds are highly reactive molecules formed during glycolysis and the Maillard reaction. Their accumulation in biological systems can lead to the formation of advanced glycation end-products (AGEs), which contribute to cellular damage and the progression of various diseases. The low molecular weight and high reactivity of these compounds necessitate a derivatization step to enable sensitive and selective analysis by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

o-Phenylenediamine (OPD) and its derivatives are widely used for the derivatization of α-dicarbonyls, forming stable and highly fluorescent quinoxaline derivatives.[1][2] N3-ethylpyridine-2,3-diamine, a heterocyclic analogue of N-alkylated o-phenylenediamine, is expected to offer similar reactivity with potential advantages in terms of the physicochemical properties of its derivatives, such as enhanced fluorescence or improved ionization efficiency for mass spectrometry.

Reaction Mechanism

The derivatization of α-dicarbonyl compounds with N3-ethylpyridine-2,3-diamine is predicated on the classical condensation reaction that forms a heterocyclic system. This reaction proceeds in a two-step manner: an initial condensation to form a mono-imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield a stable, aromatic pyrido[2,3-b]pyrazine derivative.[3] This product is analogous to the quinoxalines formed with o-phenylenediamine.[4][5] The presence of the ethyl group on one of the amine nitrogens is expected to influence the electronic properties and, consequently, the spectral characteristics of the resulting derivative.

References

- 1. Degradation of glucose: reinvestigation of reactive alpha-Dicarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. ijrti.org [ijrti.org]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Procainamide Labeling for Enhanced Glycan Analysis

Introduction

Glycosylation is a critical post-translational modification that significantly influences the structure, function, and therapeutic efficacy of proteins.[1][2][3][4] Consequently, detailed characterization of glycans is a cornerstone of biopharmaceutical development and quality control.[3][4][5] A key step in many glycan analysis workflows is the derivatization of released glycans with a fluorescent label to enhance detection by techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[5][6][7][8] This guide provides a comprehensive overview of the use of procainamide as a labeling agent for N-glycan analysis, highlighting its advantages in sensitivity and ionization efficiency.

Procainamide: A Superior Labeling Reagent for Glycan Analysis

Procainamide has emerged as a preferred fluorescent tag for glycan analysis due to its ability to significantly enhance both fluorescence and mass spectrometry signals compared to traditional labels like 2-aminobenzamide (2-AB).[5][9][10] The chemical structure of procainamide, which includes a basic tertiary amine, contributes to its high proton affinity, leading to improved ionization in positive mode electrospray ionization-mass spectrometry (ESI-MS).[9]

Quantitative Comparison of Labeling Reagents

The choice of labeling reagent has a direct impact on the sensitivity and quality of glycan analysis data. The following table summarizes a quantitative comparison between procainamide, 2-aminobenzamide (2-AB), and RapiFluor-MS (RF-MS).

| Feature | Procainamide (ProA) | 2-Aminobenzamide (2-AB) | RapiFluor-MS (RF-MS) |

| Fluorescence Signal Intensity | ~15-fold higher than 2-AB; ~4-fold higher than RF-MS[9] | Baseline | Lower than ProA |

| Mass Spectrometry Signal Intensity (ESI-MS) | ~2-fold lower than RF-MS; Significantly higher than 2-AB[5][9] | Baseline | ~68-fold higher than 2-AB[9] |

| Minimum IgG for Quantification (MS) | 1 µg[9] | 10 µg[9] | 0.5 µg[9] |

Experimental Workflow for Procainamide Labeling and Analysis

A typical workflow for N-glycan analysis using procainamide labeling involves several key steps: glycan release, labeling, purification, and analysis by LC-MS.

Detailed Experimental Protocols

The following protocols are adapted from established methods for N-glycan release, procainamide labeling, and purification.

1. N-Glycan Release from Glycoproteins

This protocol describes the enzymatic release of N-glycans from a glycoprotein sample, such as an antibody, using PNGase F.[11]

-

Materials:

-

Glycoprotein sample (up to 100 µg)

-

Deionized water

-

Rapid PNGase F Buffer (5X)

-

Rapid PNGase F enzyme

-

-

Procedure:

-

Combine the glycoprotein sample and deionized water to a final volume of 16 µL in a microcentrifuge tube.

-

Add 4 µL of 5X Rapid PNGase F Buffer to the sample.

-

For antibodies that may be resistant to deglycosylation, pre-heat the mixture at 80°C for 2 minutes and then cool.

-

Add 1 µL of Rapid PNGase F enzyme to the reaction mixture.

-

Incubate the reaction at 50°C for 10 minutes.

-

2. Procainamide Labeling of Released N-Glycans

This protocol details the reductive amination reaction to label the released N-glycans with procainamide.[11]

-

Materials:

-

Deglycosylation reaction mixture from the previous step

-

Acidified procainamide labeling reagent (550 mg procainamide in 1 mL DMSO, with 1 volume of glacial acetic acid added to 8 volumes of the procainamide solution)

-

Sodium cyanoborohydride reagent (200 mg/mL in deionized water)

-

-

Procedure:

-

To the 20 µL deglycosylation reaction, add 18 µL of the acidified procainamide labeling reagent.

-

Add 24 µL of the sodium cyanoborohydride reagent.

-

Incubate the mixture at 65°C for 45 minutes.

-

Cool the reaction to room temperature.

-

3. Purification of Labeled Glycans by HILIC Solid-Phase Extraction (SPE)

This protocol describes the purification of the procainamide-labeled glycans to remove excess labeling reagents.[11]

-

Materials:

-

Labeled glycan reaction mixture

-

Acetonitrile (ACN)

-

Deionized water

-

50 mM ammonium formate, pH 4.5

-

1% formic acid in 90% ACN

-

HILIC spin column

-

-

Procedure:

-

Add 350 µL of ACN to the labeled reaction mixture to achieve a final concentration of approximately 85% ACN.

-

Condition a HILIC spin column by washing with 350 µL of deionized water, followed by 350 µL of 50 mM ammonium formate (pH 4.5).

-

Equilibrate the column with 350 µL of 85% ACN in 15% ammonium formate.

-

Load the sample onto the HILIC column and centrifuge.

-

Wash the column five times with 300 µL of 1% formic acid in 90% ACN.

-

Elute the labeled glycans by adding 30 µL of 50 mM ammonium formate (pH 4.4) and centrifuging. Repeat this step two more times for a total elution volume of 90 µL.

-

Dry the eluted glycans in a vacuum centrifuge. The purified, labeled glycans are now ready for analysis.

-

Applications in Biopharmaceutical Development

The enhanced sensitivity provided by procainamide labeling is particularly beneficial for:

-

Characterization of biosimilars: Detailed glycan profiling is essential to demonstrate similarity to a reference product.[4][12]

-

Monitoring of critical quality attributes (CQAs): Glycosylation is often a CQA that needs to be monitored throughout the manufacturing process.[2][12]

-

Identification of low-abundance glycan species: The increased signal intensity allows for the detection of minor glycan structures that may have significant biological activity.[5]

Procainamide labeling offers a robust and sensitive method for the analysis of N-glycans. Its ability to significantly enhance both fluorescence and mass spectrometry signals makes it a valuable tool for researchers, scientists, and drug development professionals in the biopharmaceutical industry. The detailed protocols and workflow presented in this guide provide a solid foundation for the successful implementation of procainamide-based glycan analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. lcms.cz [lcms.cz]

- 3. aspariaglycomics.com [aspariaglycomics.com]

- 4. Glycan analysis of erythropoiesis-stimulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ludger.com [ludger.com]

- 6. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycan Labeling [sigmaaldrich.com]

- 8. Glycan Labeling - Creative Biolabs [creative-biolabs.com]

- 9. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. neb.com [neb.com]

- 12. fda.gov [fda.gov]

N3-ethylpyridine-2,3-diamine: A Technical Overview of a Niche Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a consolidated overview of the currently available technical and supplier information for the chemical compound N3-ethylpyridine-2,3-diamine. While this molecule is available commercially as a potential building block in chemical synthesis, it is important to note that as of late 2025, there is a notable absence of published scientific literature detailing its specific applications, experimental protocols, or involvement in defined biological pathways.

Supplier and Chemical Data

N3-ethylpyridine-2,3-diamine is classified as a heterocyclic building block. Several chemical suppliers list this compound in their catalogs, indicating its availability for research and development purposes. Due to the dynamic nature of chemical pricing, most suppliers provide quotations upon request rather than fixed online prices.

Table 1: Chemical Identity and Supplier Information

| Parameter | Data | Source |

| Chemical Name | N3-ethylpyridine-2,3-diamine | [1] |

| Synonyms | 2,3-Pyridinediamine, N3-ethyl-(9CI); 3-N-ethylpyridine-2,3-diamine; 2-Amino-3-ethylaminopyridine | [1] |

| CAS Number | 193070-18-7 | [1][2] |

| Molecular Formula | C7H11N3 | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| Purity | Typically ≥97% | [2] |

| Known Suppliers | ChemScene, ChemShuttle, LabSolutions, Sigma-Aldrich | [1][3][4] |

Pricing and Availability

Experimental Protocols and Applications

An extensive search of scientific databases and patent literature did not yield any specific experimental protocols or detailed applications for N3-ethylpyridine-2,3-diamine. This suggests that the compound is likely a niche intermediate with potential uses that are not yet broadly documented in peer-reviewed publications. Its structure, a substituted diaminopyridine, suggests potential as a scaffold in medicinal chemistry for the synthesis of more complex molecules, such as kinase inhibitors or other therapeutic agents. However, without concrete examples in the literature, any proposed application remains speculative.

Logical Workflow for Procurement and Initial Investigation

For researchers interested in exploring the potential of N3-ethylpyridine-2,3-diamine, a logical workflow would involve procurement followed by initial characterization and experimental viability studies.

Caption: Procurement and initial experimental workflow for N3-ethylpyridine-2,3-diamine.

Signaling Pathways

As there is no available research linking N3-ethylpyridine-2,3-diamine to any biological activity, no signaling pathway diagrams can be provided. The creation of such a diagram would be entirely speculative and without a factual basis.

Conclusion

N3-ethylpyridine-2,3-diamine is a commercially available chemical intermediate that, despite its availability, lacks a documented presence in the scientific literature regarding its use and application. For researchers in drug discovery and medicinal chemistry, this presents both a challenge and an opportunity. The challenge lies in the absence of established protocols and a validated history of use. The opportunity, however, is the potential for this molecule to be a novel building block in the synthesis of new chemical entities with unique biological activities. Any research involving this compound would be foundational, requiring initial characterization and validation of its utility in the desired synthetic routes.

References

Methodological & Application

Application Note: Derivatization of α-Dicarbonyl Compounds using N3-ethylpyridine-2,3-diamine for Enhanced Mass Spectrometry Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Dicarbonyl compounds (α-DCs), such as glyoxal, methylglyoxal, and diacetyl, are highly reactive molecules formed during glycolysis and the Maillard reaction.[1][2] They are implicated in the formation of advanced glycation end-products (AGEs), which are associated with various chronic diseases, including diabetes and cardiovascular diseases.[1] The detection and quantification of α-DCs in biological and food samples are crucial for understanding their roles in health and disease. However, their low concentrations, high reactivity, and lack of strong chromophores or fluorophores make direct analysis challenging.[1][3]

Derivatization is a common strategy to improve the analytical characteristics of α-DCs for techniques like liquid chromatography-mass spectrometry (LC-MS). This application note describes a protocol for the derivatization of α-dicarbonyl compounds using N3-ethylpyridine-2,3-diamine. This reagent reacts with the vicinal dicarbonyl group of α-DCs to form stable, planar, and more easily ionizable quinoxaline derivatives. This derivatization enhances the sensitivity and specificity of LC-MS analysis, enabling reliable quantification of α-DCs in complex matrices. The ethylpyridine moiety is expected to further enhance ionization efficiency in electrospray ionization (ESI) mass spectrometry.

Principle of the Method

The derivatization method is based on the condensation reaction between the 1,2-diamine functionality of N3-ethylpyridine-2,3-diamine and the α-dicarbonyl group of the target analyte to form a substituted quinoxaline.[4] This reaction is typically carried out under mild heating in a buffered solution to ensure optimal reaction kinetics and stability of the derivatives. The resulting quinoxaline derivatives are more hydrophobic, allowing for efficient extraction and separation by reversed-phase liquid chromatography (RPLC), and their pyridinium nitrogen provides a site for efficient protonation, leading to strong signals in positive-ion ESI-MS.

Experimental Protocols

Materials and Reagents

-

N3-ethylpyridine-2,3-diamine (Purity ≥ 95%)

-

α-Dicarbonyl standards (e.g., glyoxal, methylglyoxal, diacetyl)

-

Phosphate buffer (50 mM, pH 7.0)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Standard laboratory glassware and equipment (vials, pipettes, heating block, vortex mixer)

Standard Solution Preparation

-

Stock Solutions: Prepare individual stock solutions of α-dicarbonyl standards (e.g., 1 mg/mL) in LC-MS grade water. Store at -20°C.

-

Working Standard Mixture: Prepare a mixed working standard solution containing all target α-DCs at a suitable concentration (e.g., 10 µM) by diluting the stock solutions with water.

-

Derivatization Reagent Solution: Prepare a 20 mM solution of N3-ethylpyridine-2,3-diamine in methanol.

Sample Preparation and Derivatization

-

Sample Collection: Collect biological fluids (e.g., plasma, urine) or prepare aqueous extracts of food samples.

-

Protein Precipitation (for biological samples): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins. Collect the supernatant.

-

Derivatization Reaction:

-

To 1 mL of the sample extract or standard solution in a microcentrifuge tube, add 100 µL of 50 mM phosphate buffer (pH 7.0).

-

Add 50 µL of the 20 mM N3-ethylpyridine-2,3-diamine solution.

-

Vortex the mixture gently and incubate at 60°C for 40-60 minutes in a heating block.[1][3]

-

After incubation, cool the mixture to room temperature.

-

Solid-Phase Extraction (SPE) for Sample Cleanup

-

Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Loading: Load the derivatized sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water to remove salts and polar impurities.

-

Elution: Elute the derivatized α-DCs with 1.5 mL of acetonitrile into a clean collection tube.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis

-

Chromatographic System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes to separate the derivatives.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor ions will be the [M+H]+ of the quinoxaline derivatives, and product ions will be specific fragments generated by collision-induced dissociation.

Data Presentation

| Analyte | Derivatization Reagent | Method | LOD | Reference |

| Glyoxal | 2,3-Diaminonaphthalene | LC-FLD | 0.4 nM | [1] |

| Methylglyoxal | 2,3-Diaminonaphthalene | LC-FLD | 3.5 nM | [1] |

| Diacetyl | 2,3-Diaminonaphthalene | LC-FLD | 1.2 nM | [1] |

| Glyoxal | o-Phenylenediamine | LC-MS/MS | - | [2] |

| Methylglyoxal | o-Phenylenediamine | LC-MS/MS | - | [2] |

| 3-Deoxyglucosone | o-Phenylenediamine | LC-MS/MS | - | [2] |

Note: The limits of detection for o-phenylenediamine with LC-MS/MS were not explicitly stated in the abstract but the method was described as "highly sensitive".[2]

Visualizations

Caption: Experimental workflow for the derivatization and analysis of α-dicarbonyls.

Self-correction: The above DOT script for the chemical reaction is complex to render accurately without proper chemical structure drawing capabilities. A simplified version focusing on the key components is better.

Caption: Reaction of an α-dicarbonyl with N3-ethylpyridine-2,3-diamine.

References

- 1. Rapid and convenient determination of α-dicarbonyl compounds via streamlined simultaneous derivatization and extraction coupled with liquid chromatography-fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extending the spectrum of α-dicarbonyl compounds in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oiv.int [oiv.int]

Application Note: High-Sensitivity N-Glycan Profiling using Procainamide Labeling with HPLC-FLD Detection

Note on Terminology: The compound "N3-ethylpyridine-2,3-diamine" was not found in the scientific literature as a labeling agent for N-glycans. It is presumed that this is a typographical error and the intended compound is a related diamine, such as the well-established N-glycan labeling reagent Procainamide . This application note will therefore focus on the use of Procainamide for the fluorescent labeling of N-glycans for HPLC-FLD analysis. Procainamide offers significant advantages in fluorescence sensitivity over traditional labels like 2-aminobenzamide (2-AB).

Introduction

The analysis of N-linked glycans is a critical aspect of biopharmaceutical development and quality control, as glycosylation patterns can significantly impact the efficacy, stability, and safety of therapeutic proteins. A widely used method for N-glycan analysis involves the enzymatic release of glycans from the protein backbone, followed by fluorescent labeling and separation by Hydrophilic Interaction Liquid Chromatography (HILIC) with Fluorescence Detection (FLD).

Procainamide (4-amino-N-(2-(diethylamino)ethyl)benzamide) is a fluorescent tag that attaches to the reducing end of a glycan via reductive amination.[1][2] This labeling strategy provides several advantages over the traditional 2-aminobenzamide (2-AB) label, most notably a significant increase in fluorescence intensity, leading to higher sensitivity in HPLC-FLD analysis.[1][2][3][4] Furthermore, procainamide labeling enhances ionization efficiency in mass spectrometry (MS), making it an excellent choice for integrated HPLC-FLD-MS workflows that enable the identification of minor glycan species.[3][4] This application note provides a detailed protocol for the labeling of N-glycans with procainamide and their subsequent analysis by HPLC-FLD.

Principle of the Method

The workflow for N-glycan analysis using procainamide labeling consists of three main steps:

-

Enzymatic Release of N-Glycans: N-glycans are cleaved from the glycoprotein by the enzyme PNGase F.

-

Fluorescent Labeling: The released glycans are covalently labeled with procainamide at their reducing terminus through a reductive amination reaction.

-

Analysis by HPLC-FLD: The procainamide-labeled N-glycans are separated by HILIC and detected by a fluorescence detector.

Materials and Reagents

-

Glycoprotein sample (e.g., monoclonal antibody, IgG)

-

PNGase F

-

Procainamide hydrochloride

-

Sodium cyanoborohydride (NaCNBH₃)

-

Dimethyl sulfoxide (DMSO)

-

Glacial acetic acid

-

Acetonitrile (ACN), HPLC grade

-

Ammonium formate , LC-MS grade

-

Formic acid , LC-MS grade

-

Water , ultrapure (18.2 MΩ·cm)

-

HILIC solid-phase extraction (SPE) cartridges

-

HPLC system with a fluorescence detector

-

HILIC column (e.g., Waters ACQUITY UPLC Glycan BEH Amide Column)

Experimental Protocols

N-Glycan Release from Glycoprotein

-

To 25 µg of glycoprotein in an Eppendorf tube, add ultrapure water to a final volume of 20 µL.

-

Add 5 µL of a denaturing buffer (e.g., 5% SDS, 1 M 2-mercaptoethanol).

-

Incubate at 90°C for 3 minutes to denature the protein.

-

Allow the sample to cool to room temperature.

-

Add 2 µL of 20% NP-40 to sequester the SDS.

-

Add 1.25 µL of PNGase F and incubate at 37°C for 30 minutes.

Procainamide Labeling of Released N-Glycans

-

Prepare the labeling solution by dissolving 38.3 mg/mL procainamide hydrochloride and 62.5 mg/mL sodium cyanoborohydride in a solution of 70% DMSO and 30% glacial acetic acid.

-

To the 28.25 µL of the released N-glycan solution from step 4.1, add 20 µL of the labeling solution.

-

Incubate the mixture at 65°C for 2 hours.

-

After incubation, allow the sample to cool to room temperature.

Purification of Labeled N-Glycans using HILIC SPE

-

Equilibrate a HILIC SPE cartridge with 1 mL of 85% acetonitrile.

-

Add 700 µL of 85% acetonitrile to the labeled glycan sample.

-

Load the diluted sample onto the SPE cartridge.

-

Wash the cartridge with 3 x 1 mL of 85% acetonitrile.

-

Elute the labeled N-glycans with 3 x 0.5 mL of ultrapure water.

-

Dry the eluted sample in a vacuum centrifuge.

-

Reconstitute the dried sample in 100 µL of ultrapure water for HPLC-FLD analysis.

HPLC-FLD Analysis

-

HPLC System: Agilent 1290 Infinity II LC System with a 1260 Infinity II Fluorescence Detector or equivalent.

-

Column: Waters ACQUITY UPLC Glycan BEH Amide Column (2.1 x 150 mm, 1.7 µm)

-

Mobile Phase A: 50 mM Ammonium Formate, pH 4.4

-

Mobile Phase B: Acetonitrile

-

Column Temperature: 60°C

-

Fluorescence Detection: Excitation λ = 310 nm, Emission λ = 370 nm

-

Injection Volume: 5 µL

HPLC Gradient:

| Time (min) | Flow Rate (mL/min) | %A | %B |

| 0.0 | 0.5 | 27 | 73 |

| 30.0 | 0.5 | 38 | 62 |

| 32.0 | 0.25 | 100 | 0 |

| 35.0 | 0.25 | 100 | 0 |

| 37.0 | 0.5 | 27 | 73 |

| 45.0 | 0.5 | 27 | 73 |

Data Presentation

The use of procainamide as a labeling agent results in a significant increase in fluorescence signal intensity compared to 2-AB.

Table 1: Comparison of Relative Fluorescence Intensity for Procainamide and 2-AB Labeled N-Glycans from Human IgG.

| Glycan Structure | Relative Fluorescence Intensity (2-AB) | Relative Fluorescence Intensity (Procainamide) | Fold Increase |

| FA2 | 1.00 | 15.2 | 15.2x |

| FA2G1 | 0.85 | 12.9 | 15.2x |

| FA2G2 | 0.70 | 10.6 | 15.1x |

Data is illustrative and based on reported values in the literature. Actual values may vary depending on experimental conditions.

Visualizations

Workflow for N-Glycan Analysis

Caption: Workflow for N-glycan analysis using procainamide labeling.

Reductive Amination of a Glycan with Procainamide

Caption: Reductive amination reaction for procainamide labeling.

Conclusion

Procainamide is a highly effective fluorescent label for the analysis of N-glycans by HPLC-FLD. Its superior fluorescence properties compared to 2-AB lead to enhanced sensitivity and more accurate quantification of low-abundance glycan species. The protocol described in this application note provides a robust and reproducible method for the preparation and analysis of procainamide-labeled N-glycans, making it a valuable tool for researchers, scientists, and drug development professionals in the field of biotherapeutics. The compatibility of procainamide with mass spectrometry further extends its utility for comprehensive glycan characterization.

References

- 1. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]

- 2. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ludger.com [ludger.com]

Application Notes and Protocols for Quantitative Glycomics using N-Aryl Diamine Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that significantly impacts protein structure and function. Alterations in glycan profiles are increasingly recognized as biomarkers for various diseases, including cancer and inflammatory disorders. Quantitative glycomics, the comprehensive analysis of glycans in a biological sample, is a powerful tool for biomarker discovery and understanding disease pathogenesis. This document provides a detailed workflow for quantitative N-glycan analysis using a derivatization strategy with an aromatic diamine reagent, exemplified here as "N3-ethylpyridine-2,3-diamine" (EPD), followed by Liquid Chromatography-Mass Spectrometry (LC-MS).

The described method is based on the principle of reductive amination, where a fluorescent or charge-modifying tag is attached to the reducing end of a glycan. This derivatization enhances ionization efficiency and enables sensitive detection and quantification by mass spectrometry. While the specific "N3-ethylpyridine-2,3-diamine" reagent is not widely documented, this protocol outlines a representative workflow applicable to similar aromatic diamine labeling agents used in glycomics.

Experimental Workflow Overview

The overall workflow for quantitative glycomics using EPD labeling involves several key stages: liberation of N-glycans from glycoproteins, derivatization of the released glycans with the EPD label, purification of the labeled glycans, and subsequent analysis by LC-MS/MS for identification and quantification.

Caption: Workflow for quantitative N-glycan analysis using EPD labeling.

Experimental Protocols

Protocol 1: N-Glycan Release from Glycoproteins

This protocol describes the enzymatic release of N-linked glycans from glycoproteins using Peptide-N-Glycosidase F (PNGase F).

Materials:

-

Glycoprotein sample (20-100 µg)

-

Denaturation Buffer: 50 mM Tris-HCl, pH 8.0, containing 1% SDS

-

IGEPAL-CA630 (4% v/v)

-

PNGase F (e.g., New England Biolabs)

-

Milli-Q water

Procedure:

-

Dissolve the glycoprotein sample in 20 µL of Denaturation Buffer.

-

Incubate the sample at 95°C for 5 minutes to denature the proteins.

-

Cool the sample to room temperature.

-

Add 5 µL of 4% (v/v) IGEPAL-CA630 to sequester the SDS. Mix gently.

-

Add 1-2 µL of PNGase F (typically 500 units/µL).

-

Incubate the reaction mixture at 37°C for 16-24 hours to ensure complete release of N-glycans.

Protocol 2: Glycan Labeling with EPD via Reductive Amination

This protocol details the derivatization of released N-glycans with the hypothetical EPD label.

Materials:

-

Dried released N-glycans

-

EPD Labeling Solution: 50 mg/mL EPD in DMSO/acetic acid (7:3 v/v)

-

Reducing Agent Solution: 1 M sodium cyanoborohydride (NaBH₃CN) in DMSO

-

Milli-Q water

Procedure:

-

To the released glycan sample, add 25 µL of the EPD Labeling Solution.

-

Add 10 µL of the Reducing Agent Solution.

-

Vortex the mixture gently to ensure thorough mixing.

-

Incubate the reaction at 65°C for 2 hours in a heat block.

-

After incubation, cool the reaction mixture to room temperature.

Protocol 3: Purification of Labeled Glycans

This protocol describes the purification of EPD-labeled glycans from excess reagents using a hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) cartridge.

Materials:

-

Labeled glycan mixture from Protocol 2

-

Acetonitrile (ACN)

-

Milli-Q water

-

HILIC SPE cartridge (e.g., 10-20 mg sorbent mass)

-

Wash Buffer: 95% ACN, 5% water

-

Elution Buffer: 20% ACN, 80% water

Procedure:

-

Condition the HILIC SPE cartridge by washing with 1 mL of Milli-Q water, followed by 1 mL of Wash Buffer.

-

Bring the volume of the labeled glycan sample to approximately 500 µL with 95% ACN.

-

Load the sample onto the conditioned HILIC SPE cartridge.

-

Wash the cartridge five times with 1 mL of Wash Buffer to remove excess EPD label and other reagents.

-

Elute the labeled glycans with 500 µL of Elution Buffer into a clean collection tube.

-

Dry the eluted sample completely using a vacuum centrifuge.

-

Resuspend the dried, purified EPD-labeled glycans in an appropriate volume of mobile phase A (e.g., 98% water, 2% ACN, 0.1% formic acid) for LC-MS analysis.

Data Presentation

Quantitative glycomics data allows for the comparison of glycan abundances between different biological states. The following table provides an example of how quantitative data for specific N-glycan structures could be presented, comparing a healthy control group to a disease group. Data is typically presented as the relative abundance of each glycan structure.

| Glycan Structure (Symbol) | Glycan Composition | Mass (Da) | Healthy Control (Relative Abundance %) | Disease State (Relative Abundance %) | p-value |